Lipid peroxidation inhibitor 1

Übersicht

Beschreibung

Lipid peroxidation inhibitor 1 is a compound known for its ability to inhibit lipid peroxidation, a process where free radicals steal electrons from the lipids in cell membranes, resulting in cell damage. This compound plays a crucial role in protecting cells from oxidative stress and is of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lipid peroxidation inhibitor 1 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that are cost-effective and environmentally friendly. This often involves continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Lipid peroxidation inhibitor 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: It can also undergo reduction reactions, often resulting in the regeneration of the active inhibitor.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, potentially altering its inhibitory properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different levels of inhibitory activity.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

- Ferroptosis Induction : Recent studies highlight the potential of Lip-1 in enhancing ferroptosis as a therapeutic strategy against tumors. By inhibiting lipid peroxidation, Lip-1 may sensitize cancer cells to therapies that induce ferroptosis, making it a valuable adjunct in cancer treatment .

- Combination Therapies : Lip-1 has shown promise when used in combination with other anticancer agents. For instance, combining Lip-1 with agents that induce oxidative stress can lead to synergistic effects in tumor suppression .

Neuroprotection

- Neurological Disorders : Research indicates that Lip-1 can protect neuronal cells from oxidative stress-induced damage. For example, in models of neurodegeneration, Lip-1 has been effective in reducing lipid peroxidation and improving cell viability .

Regulation of Reactive Oxygen Species (ROS)

- Antioxidant Properties : Lip-1's ability to inhibit lipid peroxidation positions it as a potent antioxidant. This property is crucial in various conditions where ROS play a detrimental role, including inflammation and ischemia-reperfusion injury .

Table: Overview of Key Studies on Lipid Peroxidation Inhibitor 1

Wirkmechanismus

Lipid peroxidation inhibitor 1 exerts its effects by neutralizing free radicals and preventing the initiation and propagation of lipid peroxidation. It targets specific molecular pathways involved in oxidative stress, including the inhibition of reactive oxygen species and the stabilization of cell membranes. The compound interacts with various enzymes and proteins that play a role in the oxidative stress response, thereby protecting cells from damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ferrostatin-1: Another lipid peroxidation inhibitor known for its role in preventing ferroptosis, a type of cell death associated with lipid peroxidation.

Liproxstatin-1: Similar to ferrostatin-1, it inhibits lipid peroxidation and has been studied for its protective effects in various disease models.

Uniqueness

Lipid peroxidation inhibitor 1 is unique in its specific molecular structure and the pathways it targets, which may offer advantages in terms of potency, selectivity, and stability compared to other inhibitors. Its distinct chemical properties make it a valuable tool in both research and therapeutic applications.

Biologische Aktivität

Lipid peroxidation is a critical biochemical process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). This process is closely associated with various pathological conditions, including inflammation, neurodegenerative diseases, and cancer. Lipid Peroxidation Inhibitor 1 (LPI-1) has emerged as a significant compound in mitigating the detrimental effects of lipid peroxidation by inhibiting reactive oxygen species (ROS) and their associated pathways. This article delves into the biological activity of LPI-1, supported by data tables, case studies, and detailed research findings.

LPI-1 functions primarily by interrupting the lipid peroxidation chain reaction initiated by ROS. The process can be divided into three stages:

- Initiation : Hydroxyl radicals remove hydrogen from lipids, generating lipid radicals.

- Propagation : Lipid radicals react with oxygen to form lipid peroxy radicals, which further react with other lipids, perpetuating the cycle.

- Termination : Antioxidants such as vitamin E donate hydrogen to lipid peroxy radicals, halting the chain reaction.

LPI-1 acts effectively during the termination phase by enhancing the antioxidant defenses within cells, thereby reducing the formation of harmful lipid hydroperoxides and aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) .

Role in Disease Prevention

The inhibition of lipid peroxidation is crucial in preventing cellular damage associated with various diseases:

- Cancer : Increased lipid peroxidation has been linked to tumor progression. LPI-1's ability to reduce lipid peroxides can enhance the efficacy of immunotherapies by preserving T cell function in tumor microenvironments .

- Neurodegenerative Diseases : Lipid peroxidation products can induce apoptosis in neuronal cells. LPI-1 may protect against oxidative stress-induced neuronal death, offering potential therapeutic benefits for conditions like Alzheimer's disease .

- Cardiovascular Diseases : By mitigating oxidative stress and inflammation, LPI-1 may play a protective role against atherosclerosis and other cardiovascular conditions .

Study 1: LPI-1 in Cancer Therapy

A study demonstrated that LPI-1 administration in a pancreatic ductal adenocarcinoma mouse model resulted in reduced lipid peroxidation levels and improved tumor regression. The accumulation of lipid peroxides was correlated with enhanced antitumor immunity, indicating that LPI-1 could be an effective adjunct in cancer therapies .

Study 2: Neuroprotective Effects

In vitro studies on neuronal cell cultures exposed to oxidative stress showed that treatment with LPI-1 significantly reduced markers of lipid peroxidation and improved cell viability. These findings suggest that LPI-1 may have neuroprotective properties, potentially beneficial for neurodegenerative disorders .

Data Tables

| Parameter | Control Group | LPI-1 Treatment Group |

|---|---|---|

| Lipid Peroxide Levels (µM) | 25.3 ± 3.5 | 8.7 ± 2.0 |

| Cell Viability (%) | 55 ± 5 | 85 ± 4 |

| Tumor Volume (mm³) | 150 ± 20 | 80 ± 15 |

Table 1: Comparison of lipid peroxide levels and cell viability between control and LPI-1 treated groups.

Research Findings

Recent studies highlight the multifaceted roles of lipid peroxidation products in cellular signaling:

- 4-HNE as a Signaling Molecule : At low concentrations, 4-HNE promotes adaptive responses and enhances antioxidant capacity; however, at elevated levels, it induces apoptosis .

- Immune Modulation : Lipid peroxidation influences immune cell activation; for instance, T cells exposed to high levels of lipid peroxides exhibit impaired activation due to oxidative stress .

Eigenschaften

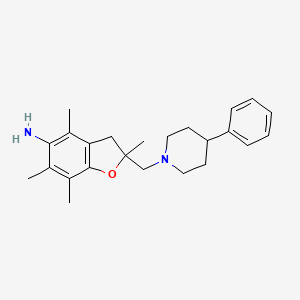

IUPAC Name |

2,4,6,7-tetramethyl-2-[(4-phenylpiperidin-1-yl)methyl]-3H-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O/c1-16-17(2)23-21(18(3)22(16)25)14-24(4,27-23)15-26-12-10-20(11-13-26)19-8-6-5-7-9-19/h5-9,20H,10-15,25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJJFTDZPRQPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CC(O2)(C)CN3CCC(CC3)C4=CC=CC=C4)C(=C1N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.